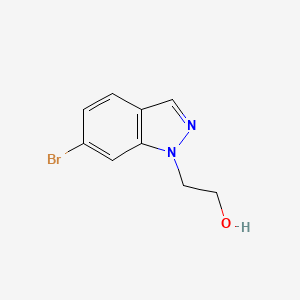

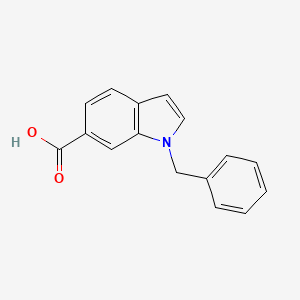

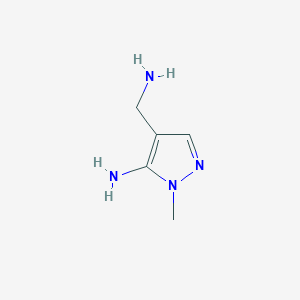

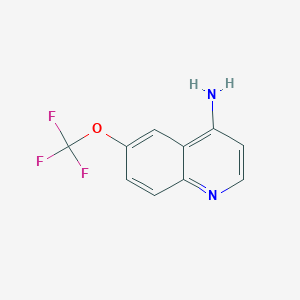

2-(6-Brom-1H-indazol-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(6-Bromo-1H-indazol-1-yl)ethanol is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their synthesis, which can provide insight into the potential characteristics and reactivity of 2-(6-Bromo-1H-indazol-1-yl)ethanol. The first paper discusses the synthesis of brominated benzimidazole phenols and their zinc(II) complexes, while the second paper describes the synthesis of a brominated triazole with an ethanol moiety .

Synthesis Analysis

The synthesis of related brominated compounds involves several steps, including the formation of strong intramolecular hydrogen bonds and subsequent complexation with metal ions. In the first paper, the synthesis of brominated benzimidazole phenols is achieved, followed by the formation of complexes with zinc(II) ions . The second paper outlines the synthesis of a brominated triazole through S-alkylation and subsequent reduction of a ketone . These methods suggest that the synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethanol might also involve multi-step reactions, possibly including metal-catalyzed steps or the use of reducing agents.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. The first paper indicates that the synthesized compounds exhibit strong intramolecular hydrogen bonding, which is likely to affect the molecular conformation and reactivity . The second paper does not provide specific details on the molecular structure of the synthesized triazole, but NMR spectroscopy and other analytical techniques are used for characterization . These techniques would also be applicable for analyzing the structure of 2-(6-Bromo-1H-indazol-1-yl)ethanol.

Chemical Reactions Analysis

The chemical reactivity of brominated heterocycles can vary depending on the nature of the substituents and the solvent used. The first paper reports that the solvent has a significant effect on the complexation reactions of the synthesized compounds, with isopropanol being a better solvent than ethanol for complex formation . This suggests that the choice of solvent could be crucial in the reactions involving 2-(6-Bromo-1H-indazol-1-yl)ethanol. The second paper does not discuss the reactivity of the synthesized triazole in detail .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from their synthesis and molecular structure. The strong intramolecular hydrogen bonding observed in the first paper's compounds suggests that 2-(6-Bromo-1H-indazol-1-yl)ethanol may also exhibit similar bonding, which could affect its boiling point, solubility, and stability . The second paper's use of various spectroscopic techniques for characterization implies that these methods could be used to determine the physical and chemical properties of 2-(6-Bromo-1H-indazol-1-yl)ethanol .

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

2-(6-Brom-1H-indazol-1-yl)ethanol: hat sich in der Krebsforschung als vielversprechend erwiesen, da sein Indazol-Molekülteil eine Kernstruktur in vielen pharmakologisch aktiven Verbindungen ist. Indazol-Derivate wurden auf ihr Potenzial zur Hemmung der Tumorzellproliferation untersucht und könnten bei der Entwicklung neuer Krebsmedikamente eingesetzt werden .

Wirkmechanismus

Target of Action

It is known that indazole-containing compounds, which include 2-(6-bromo-1h-indazol-1-yl)ethanol, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole-containing compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit or modulate the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .

Biochemical Pathways

Given the known targets of indazole-containing compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the known actions of indazole-containing compounds, it can be inferred that this compound may lead to alterations in cell cycle progression and cell volume regulation .

Biochemische Analyse

Biochemical Properties

2-(6-Bromo-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, showcasing the potential anti-inflammatory properties of 2-(6-Bromo-1H-indazol-1-yl)ethanol.

Cellular Effects

The effects of 2-(6-Bromo-1H-indazol-1-yl)ethanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . By altering the expression of specific genes, 2-(6-Bromo-1H-indazol-1-yl)ethanol can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(6-Bromo-1H-indazol-1-yl)ethanol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, 2-(6-Bromo-1H-indazol-1-yl)ethanol can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Bromo-1H-indazol-1-yl)ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Bromo-1H-indazol-1-yl)ethanol remains stable under specific conditions, but its degradation products can also have biological activity

Dosage Effects in Animal Models

The effects of 2-(6-Bromo-1H-indazol-1-yl)ethanol vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which 2-(6-Bromo-1H-indazol-1-yl)ethanol is both effective and safe.

Metabolic Pathways

2-(6-Bromo-1H-indazol-1-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues exposed to this compound.

Transport and Distribution

The transport and distribution of 2-(6-Bromo-1H-indazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of 2-(6-Bromo-1H-indazol-1-yl)ethanol is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The localization of 2-(6-Bromo-1H-indazol-1-yl)ethanol can also impact its stability and degradation, further influencing its biological activity.

Eigenschaften

IUPAC Name |

2-(6-bromoindazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQPFOGIAUHFRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(N=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

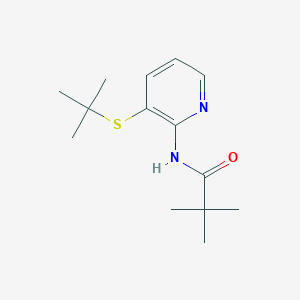

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)